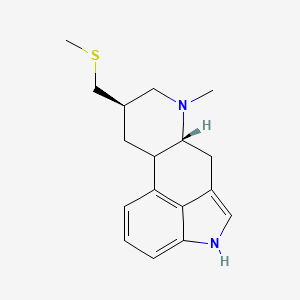

LY 116467

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22N2S |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14?,16-/m1/s1 |

InChI Key |

HEZLHSNBFOCKCQ-YTXUZFAGSA-N |

Isomeric SMILES |

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to LY116467

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Extensive searches of publicly available scientific literature, pharmaceutical pipelines, and chemical databases have yielded no specific information for a compound designated as "LY116467." It is highly probable that this designation is a typographical error or an internal, non-public identifier.

This guide has been prepared to address the user's request for an in-depth technical analysis of a therapeutic compound. However, without a valid compound name, the following sections are presented as a template. Should the correct compound designation be identified, this framework can be populated with the relevant data.

Executive Summary

This section would typically provide a high-level overview of LY116467, including its therapeutic class, primary molecular target(s), and the core principles of its mechanism of action. It would summarize the key findings from preclinical and clinical studies, highlighting its potential therapeutic applications.

Molecular Target and Binding Profile

A crucial aspect of understanding a drug's mechanism of action is to characterize its interaction with its biological targets. This section would detail the primary receptors, enzymes, or other macromolecules that LY116467 interacts with.

Quantitative Binding Affinity Data

All available quantitative data on the binding affinity of LY116467 for its primary and any identified off-targets would be summarized in a table for clear comparison.

Table 1: Binding Affinity Profile of [Corrected Compound Name]

| Target | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference |

| Data Not Available | |||||

| Data Not Available | |||||

| Data Not Available |

This table would be populated with data from radioligand binding assays or other relevant experimental techniques.

Cellular and Molecular Signaling Pathways

This section would elucidate the downstream effects of LY116467 binding to its target(s). This includes the modulation of intracellular signaling cascades and the resulting cellular responses.

Signaling Pathway Diagram

A diagram illustrating the signaling pathway(s) affected by the compound would be presented here.

6-methyl-8-((methylthio)methyl)ergoline synthesis pathway

An in-depth technical guide on the synthesis of 6-methyl-8-((methylthio)methyl)ergoline is presented for researchers, scientists, and drug development professionals. This document outlines the core synthesis pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to elucidate the process.

Synthesis Pathway Overview

The synthesis of 6-methyl-8-((methylthio)methyl)ergoline is typically achieved through a two-step transformation from a readily available precursor, 6-methyl-8β-hydroxymethylergoline (also known as dihydrolysergol). This precursor can be obtained by the reduction of the methyl ester of dihydrolysergic acid or through the hydrogenation of elymoclavine, a fermentation product[1].

The overall synthetic strategy involves:

-

Activation of the primary alcohol: The hydroxyl group at the 8-position of the ergoline (B1233604) skeleton is converted into a good leaving group. This is commonly achieved by mesylation, forming an intermediate 8β-mesyloxymethylergoline derivative.

-

Nucleophilic substitution: The activated intermediate undergoes a nucleophilic substitution reaction with a methylthiolate source, typically sodium thiomethoxide, to yield the final product, 6-methyl-8-((methylthio)methyl)ergoline.

This approach is analogous to the synthesis of other 8β-methylthiomethyl derivatives of ergoline[1].

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of 6-methyl-8-((methylthio)methyl)ergoline from 6-methyl-8β-hydroxymethylergoline.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of analogous ergoline derivatives.

Step 1: Synthesis of 6-methyl-8β-mesyloxymethylergoline

This procedure details the activation of the hydroxyl group of 6-methyl-8β-hydroxymethylergoline via mesylation.

Materials:

-

6-methyl-8β-hydroxymethylergoline

-

Pyridine (anhydrous)

-

Methanesulfonyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Silica (B1680970) gel for column chromatography

-

Acetone

Procedure:

-

Dissolve 6-methyl-8β-hydroxymethylergoline in anhydrous pyridine at room temperature.

-

Slowly add methanesulfonyl chloride to the solution with stirring.

-

Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography. An analogous reaction is heated at 80°C for approximately 3 hours[2].

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Take up the residue in chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution and water[2].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel. A suitable eluent system for a similar compound is a mixture of cyclohexane and acetone[2].

-

Combine the fractions containing the desired product and evaporate the solvent to obtain purified 6-methyl-8β-mesyloxymethylergoline.

Step 2: Synthesis of 6-methyl-8-((methylthio)methyl)ergoline

This procedure describes the nucleophilic substitution of the mesylate group with a methylthiolate group.

Materials:

-

6-methyl-8β-mesyloxymethylergoline

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous solvent (e.g., Dimethylformamide or Tetrahydrofuran)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the 6-methyl-8β-mesyloxymethylergoline intermediate in an appropriate anhydrous solvent.

-

Add sodium thiomethoxide to the solution and stir the mixture at a suitable temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction of an analogous 8-alkylsulfonyloxymethylergoline with sodium thiomethoxide is a known procedure for forming the methylthiomethyl derivative[1].

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude 6-methyl-8-((methylthio)methyl)ergoline.

-

Further purification can be achieved by crystallization or column chromatography if necessary.

Quantitative Data Summary

| Step | Reactant | Product | Yield (%) | Reference Compound |

| 1. Conversion of Hydroxymethyl to Chloromethyl (via Mesylation) | 6-methyl-8β-hydroxyergoline | 6-methyl-8β-chloro-ergoline | ~67% | 6-methyl-8β-chloro-ergoline |

| 2. Nucleophilic Substitution with Thiomethoxide | D-6-n-propyl-8β-alkylsulfonyloxymethylergoline | Pergolide | High | Pergolide (D-6-n-propyl-8β-methylmercaptomethylergoline) |

Note: The yield for step 1 is based on the synthesis of the chloro-derivative, which proceeds through a similar mesylation activation step[2]. The yield for step 2 is described as high in patent literature for the synthesis of pergolide, a close analog[1].

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from the starting material to the purified final product.

References

A Technical Guide to the Dopamine Receptor Binding Affinity of Dihydrexidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine (B1211576) receptor binding characteristics of dihydrexidine (B1670578) (DHX), a potent and full agonist for the D1-like dopamine receptors. This document summarizes quantitative binding data, details common experimental protocols for assessing receptor affinity, and visualizes the associated signaling pathways and experimental workflows.

Dihydrexidine: A High-Affinity D1-Like Receptor Agonist

Dihydrexidine (DHX) is a conformationally rigid benzophenanthridine derivative that has been instrumental in elucidating the function of D1-like dopamine receptors. It is recognized as the first high-potency, full-efficacy D1 dopamine receptor agonist to be developed. Its pharmacological profile demonstrates a notable selectivity for D1-like receptors over D2-like receptors.

Quantitative Binding Affinity of Dihydrexidine

The binding affinity of dihydrexidine for various dopamine receptor subtypes has been characterized primarily through competitive radioligand binding assays. These studies typically utilize membrane preparations from tissues or cells expressing the receptor of interest and measure the displacement of a radiolabeled ligand by DHX. The affinity is commonly expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

The binding data reveals that dihydrexidine binds with high affinity to the D1 receptor, with a notable, though lower, affinity for the D2 receptor. This results in an approximate 10-fold selectivity for D1 over D2 receptors[1]. Information regarding its affinity for D3, D4, and D5 receptor subtypes is less extensively documented in readily available literature. In addition to its affinity for dopamine receptors, DHX has been shown to have some affinity for alpha-2 adrenergic receptors[2].

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH23390 | Rat Striatal Membranes | ~3 (High Affinity Site), ~75 (Low Affinity Site) | [2] |

| Dopamine D2 | [³H]Spiperone | Rat Striatal Membranes | ~130 | [2] |

| Alpha-2 Adrenergic | Not Specified | Not Specified | ~230 | [2] |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of dihydrexidine's binding affinity is predominantly achieved through competitive radioligand binding assays. The following is a detailed methodology representative of such experiments.

Materials and Reagents

-

Receptor Source: Crude membrane preparations from HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2), or from brain tissue rich in dopamine receptors (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed.

-

For D1 receptors: [³H]SCH23390

-

For D2/D3/D4 receptors: [³H]Spiperone

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA)[3].

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4[4].

-

Test Compound: Dihydrexidine (DHX) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., 1 µM Haloperidol for D3, 10 µM Sulpiride for D2)[4].

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation Counter: For quantifying radioactivity.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Step-by-Step Procedure

-

Membrane Preparation: Homogenize the receptor-expressing cells or brain tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. The final membrane preparation is stored at -80°C until use. On the day of the assay, thaw the membranes and resuspend them in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well for a total reaction volume of 250 µL:

-

Membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of dihydrexidine.

-

For determining non-specific binding, add a high concentration of the non-labeled competitor instead of dihydrexidine.

-

For determining total binding, add vehicle instead of dihydrexidine.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 27°C) for a set duration (e.g., 60 or 120 minutes) to allow the binding to reach equilibrium[4].

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the dihydrexidine concentration and fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of DHX that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. The D1-like and D2-like receptor families are coupled to different G proteins and thus have opposing effects on the primary downstream effector, adenylyl cyclase.

D1-Like Receptor (D1/D5) Signaling

Dihydrexidine, as a D1-like receptor agonist, primarily activates the Gs/olf family of G proteins. This initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6] This cascade is a cornerstone of D1 receptor function.[1]

D2-Like Receptor (D2/D3/D4) Signaling

While dihydrexidine has a lower affinity for D2-like receptors, its binding can still influence their signaling. D2-like receptors are coupled to the Gi/o family of G proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8][9][10] This action opposes the signaling cascade initiated by D1 receptor activation.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. researchgate.net [researchgate.net]

- 9. The D2 dopamine receptor isoforms signal through distinct Gi alpha proteins to inhibit adenylyl cyclase. A study with site-directed mutant Gi alpha proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

In Vitro Activity of LY116467: A Technical Overview

Notice of Inconclusive Search: Despite a comprehensive search for "LY116467," no publicly available data corresponding to this identifier could be located. The information presented in this document is based on general principles of in vitro activity assessment and may not be directly applicable to the specific, unidentified compound "LY116467." It is plausible that "LY116467" represents an internal, unpublished, or incorrectly transcribed designation.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the typical methodologies and data presentation for characterizing the in vitro activity of a novel therapeutic compound. The content is structured to meet the core requirements of data summarization, detailed experimental protocols, and visualization of key processes.

Data Presentation

In the absence of specific data for LY116467, the following tables provide a template for how quantitative data on the in vitro activity of a hypothetical compound would be structured.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Hypothetical Compound against a Panel of Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | Data |

| Escherichia coli | 25922 | Data |

| Pseudomonas aeruginosa | 27853 | Data |

| Enterococcus faecalis | 29212 | Data |

| Streptococcus pneumoniae | 49619 | Data |

Table 2: In Vitro Cytotoxicity (IC50) of a Hypothetical Compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | Data |

| HeLa | Human Cervical Cancer | Data |

| A549 | Human Lung Carcinoma | Data |

| HepG2 | Human Liver Cancer | Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of in vitro antibacterial activity.

1. Inoculum Preparation:

-

Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

-

Several colonies are then used to inoculate a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Assay:

-

The test compound is serially diluted (typically 2-fold) in CAMHB in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cultured cells.

1. Cell Culture and Seeding:

-

Human cell lines are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the compound.

-

A vehicle control (medium with the solvent at the highest concentration used) is included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. Viability Assessment (e.g., MTT Assay):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical relationships.

Pharmacological Profile of 6-methyl-8-((methylthio)methyl)ergoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 6-methyl-8-((methylthio)methyl)ergoline, a semi-synthetic ergoline (B1233604) derivative. As a close analog of the potent dopamine (B1211576) agonist pergolide (B1684310), this compound, also known as 6-methylpergolide, has been investigated for its interaction with dopamine and serotonin (B10506) receptor systems. This document collates available preclinical data on its receptor binding affinity and functional activity, presents detailed experimental methodologies for its characterization, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the study of dopaminergic and serotonergic systems and the development of novel therapeutics.

Introduction

6-methyl-8-((methylthio)methyl)ergoline is a derivative of the ergoline scaffold, a core structure in a class of compounds with significant pharmacological activity, particularly at dopamine and serotonin receptors. Its structural similarity to pergolide, a compound previously used in the management of Parkinson's disease, suggests a potential for interaction with similar biological targets.[1] Understanding the specific pharmacological profile of 6-methyl-8-((methylthio)methyl)ergoline is crucial for elucidating its therapeutic potential and off-target effects. This guide summarizes the current knowledge of its receptor interactions and functional consequences.

Chemical Information

| Property | Value |

| Systematic Name | (6aR,9R,10aR)-7-methyl-9-((methylthio)methyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline |

| Common Names | 6-methyl-8-((methylthio)methyl)ergoline, 6-Methyl Pergolide |

| CAS Number | 57202-76-3 |

| Molecular Formula | C₁₇H₂₂N₂S |

| Molecular Weight | 286.44 g/mol |

Pharmacological Profile

The pharmacological activity of 6-methyl-8-((methylthio)methyl)ergoline has been characterized primarily through comparative studies with its parent compound, pergolide. These studies have focused on its effects on dopamine and serotonin receptors.

Dopamine Receptor Activity

6-methyl-8-((methylthio)methyl)ergoline retains agonist efficacy and potency at human dopamine D2L and D2S receptors, comparable to that of pergolide.[2] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]

Serotonin Receptor Activity

A key distinguishing feature of 6-methyl-8-((methylthio)methyl)ergoline compared to pergolide is its activity at serotonin 5-HT2A and 5-HT2B receptors. While pergolide acts as a potent agonist at both these receptors, the substitution of the N6-propyl group with a methyl group in 6-methyl-8-((methylthio)methyl)ergoline converts this agonism into potent antagonism.[2] This is a critical finding, as 5-HT2B receptor agonism has been linked to cardiac valvulopathy observed with some ergoline derivatives.[2]

Summary of Receptor Activity

| Receptor | Class | Functional Activity of 6-methyl-8-((methylthio)methyl)ergoline |

| Dopamine D2 (D2L, D2S) | GPCR (Gαi-coupled) | Agonist (efficacy and potency retained compared to pergolide)[2] |

| Serotonin 5-HT2A | GPCR (Gαq-coupled) | Potent Antagonist[2][5] |

| Serotonin 5-HT2B | GPCR (Gαq-coupled) | Potent Antagonist[2][5] |

Experimental Protocols

The characterization of 6-methyl-8-((methylthio)methyl)ergoline's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays for Dopamine D2 Receptors

This protocol is designed to determine the binding affinity of the test compound for the dopamine D2 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 6-methyl-8-((methylthio)methyl)ergoline at the dopamine D2 receptor.

Materials:

-

Membranes from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

-

[³H]-Spiperone (radioligand).

-

Haloperidol (B65202) or Sulpiride (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound (6-methyl-8-((methylthio)methyl)ergoline) at various concentrations.

-

96-well plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

Workflow:

Procedure:

-

Preparation: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 1-2 nM), and varying concentrations of 6-methyl-8-((methylthio)methyl)ergoline. For total binding, add vehicle. For non-specific binding, add a high concentration of a known D2 antagonist like haloperidol (e.g., 10 µM).[6]

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[6]

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay for Gαi-Coupled Receptors

This protocol measures the functional consequence of D2 receptor activation (Gαi coupling), which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) of 6-methyl-8-((methylthio)methyl)ergoline as a D2 receptor agonist.

Materials:

-

Cells stably expressing the human dopamine D2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).[7][8][9]

-

Cell culture medium.

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Workflow:

Procedure:

-

Cell Plating: Seed cells expressing the D2 receptor into 384-well plates and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with various concentrations of 6-methyl-8-((methylthio)methyl)ergoline.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. The agonistic effect of the test compound will inhibit this forskolin-induced cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Plot the signal (which is inversely proportional to the agonist activity for Gαi) against the log concentration of the test compound. Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways

Dopamine D2 Receptor Signaling

Activation of the D2 receptor by an agonist like 6-methyl-8-((methylthio)methyl)ergoline initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein.

Serotonin 5-HT2A/2B Receptor Signaling Blockade

As an antagonist at 5-HT2A and 5-HT2B receptors, 6-methyl-8-((methylthio)methyl)ergoline blocks the downstream signaling cascade typically initiated by serotonin. These receptors couple to Gαq, which activates phospholipase C (PLC).

Conclusion

6-methyl-8-((methylthio)methyl)ergoline is a dopamine D2 receptor agonist with a pharmacological profile distinguished from its parent compound, pergolide, by its potent antagonism at 5-HT2A and 5-HT2B receptors. This dual activity suggests a potential for therapeutic applications requiring D2 agonism without the adverse effects associated with 5-HT2B agonism. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential clinical utility. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this and related compounds.

References

- 1. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. innoprot.com [innoprot.com]

- 5. 6-Methyl Pergolide | CymitQuimica [cymitquimica.com]

- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Properties of LY116467 (CAS Number: 57202-76-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of LY116467, a dopamine (B1211576) agonist with the CAS number 57202-76-3. This document is intended for researchers, scientists, and professionals involved in drug development and discovery. The information presented herein is a synthesis of available scientific literature, detailing the compound's mechanism of action, its effects on physiological parameters, and relevant experimental methodologies. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

LY116467 is a chemical analog of the well-characterized dopamine agonist, Pergolide (B1684310). Its fundamental properties are detailed below.

| Property | Value | Reference |

| CAS Number | 57202-76-3 | N/A |

| Molecular Formula | C₁₇H₂₂N₂S | N/A |

| Molecular Weight | 286.43 g/mol | N/A |

Pharmacological Profile

LY116467 functions as a dopamine agonist, exerting its effects by binding to and activating dopamine receptors. Its pharmacological actions are closely related to those of Pergolide, albeit with a reported lower potency.[1]

Mechanism of Action

As a dopamine agonist, LY116467 is presumed to interact with both D1-like and D2-like dopamine receptor families. These receptor families are coupled to different G-proteins and initiate distinct downstream signaling cascades:

-

D1-like Receptors (D₁ and D₅): These receptors are coupled to the Gs alpha subunit (Gαs) of the G-protein complex. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

-

D2-like Receptors (D₂, D₃, and D₄): These receptors are coupled to the Gi alpha subunit (Gαi) of the G-protein complex. Activation of Gαi inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2]

The overall cellular response to LY116467 will depend on its specific binding affinity and efficacy at these different receptor subtypes.

Dopamine Receptor Binding Affinity (Comparative Data)

While specific binding affinity data (Ki or IC50 values) for LY116467 are not publicly available, data for its parent compound, Pergolide, provide a valuable reference. Pergolide exhibits a higher affinity for D2 receptors compared to D1 receptors.[3][4]

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Pergolide | Dopamine D1 | 447 | [4] |

| Dopamine D2 | 0.61 - 2.5 | [3][4] | |

| Dopamine D3 | 0.86 | [4] |

Note: Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki value indicates a higher affinity.

Effect on Serum Corticosterone (B1669441)

A key pharmacological effect of LY116467 is the elevation of serum corticosterone concentrations in rats. This effect is dose-dependent, with a significant increase observed at a dose of 3 mg/kg.[1] The elevation in corticosterone is preventable by pretreatment with the dopamine antagonist spiperone, confirming that this action is mediated through dopamine receptors.[1] This physiological response is also observed with Pergolide, further highlighting the similar pharmacological profiles of these two compounds.[5][6]

Signaling Pathways

The activation of dopamine receptors by LY116467 initiates intracellular signaling cascades that modulate neuronal activity. The two primary pathways are depicted below.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of LY116467 and similar dopamine agonists.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D1 and D2 receptors.

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize striatal tissue from a suitable animal model (e.g., rat or bovine) in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding:

-

In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand specific for either D1 receptors (e.g., [³H]-SCH23390) or D2 receptors (e.g., [³H]-Spiperone).

-

Add increasing concentrations of the unlabeled test compound (LY116467) to the tubes.

-

Incubate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Measurement of Serum Corticosterone in Rats

This protocol outlines the procedure for quantifying changes in serum corticosterone levels in rats following the administration of a test compound.[7][8][9]

Methodology:

-

Animal Dosing and Sample Collection:

-

Administer LY116467 or a vehicle control to rats via the desired route (e.g., intraperitoneal injection).

-

At specified time points post-administration, collect blood samples, typically via tail-nicking or cardiac puncture under anesthesia.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Corticosterone Quantification (ELISA Method):

-

Use a commercially available corticosterone ELISA kit.

-

Add standards, controls, and serum samples to the wells of a microplate pre-coated with a corticosterone-specific antibody.

-

Add a corticosterone-enzyme conjugate to each well. During incubation, the corticosterone in the samples will compete with the enzyme-conjugated corticosterone for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add a substrate solution that will react with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance of each well using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the corticosterone concentration in the serum samples by interpolating their absorbance values from the standard curve.

-

Perform statistical analysis to compare the corticosterone levels between the treatment and control groups.

-

Conclusion

LY116467 is a dopamine agonist with a pharmacological profile similar to its parent compound, Pergolide. It demonstrates the ability to elevate serum corticosterone levels in rats through the activation of central dopamine receptors. While specific binding affinity data for LY116467 is limited, the available information on Pergolide suggests a higher affinity for D2-like receptors over D1-like receptors. This would imply that LY116467 likely exerts its effects primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The experimental protocols provided in this guide offer a framework for further investigation into the precise pharmacological and physiological effects of this compound. Further research is warranted to fully elucidate the binding kinetics and functional selectivity of LY116467 at dopamine receptor subtypes, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Elevation of serum corticosterone in rats by dopamine agonists related in structure to pergolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Elevation of serum corticosterone concentrations in rats by pergolide and other dopamine agonists [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sceti.co.jp [sceti.co.jp]

- 9. Circadian Dependence of Corticosterone Release to Light Exposure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of LY 116467

I am unable to locate any information on a compound with the designation "LY 116467" in the public domain. It is possible that this is a typographical error, an internal compound code that was not publicly disclosed, or a compound that was synthesized but never significantly reported in scientific literature.

To proceed with your request for an in-depth technical guide, please verify the compound's identifier. You may be thinking of a different, but similarly named, compound.

For example, pharmaceutical company Eli Lilly has developed numerous compounds with the "LY" prefix, such as:

-

LY-171883 (Tomelukast): A leukotriene antagonist.

-

LY-294002: A potent inhibitor of phosphoinositide 3-kinases (PI3Ks).

-

LY-341495: A potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors.

If you can provide a corrected or alternative name, I will be able to conduct a thorough search and generate the detailed whitepaper, including data tables, experimental protocols, and the requested DOT language diagrams, as per your specifications.

The Ergoline Derivative LY 116467: A Technical Guide to its Structural Analogs and Derivatives as Dopamine Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 116467 is a semi-synthetic ergoline (B1233604) derivative that has been investigated for its potent dopamine (B1211576) agonist activity. As a structural analog of the well-known dopamine agonist pergolide (B1684310), this compound and its related derivatives offer a valuable scaffold for the exploration of structure-activity relationships (SAR) at dopamine receptors. This technical guide provides an in-depth overview of this compound, its structural analogs, and their derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel dopaminergic agents.

Ergoline-based compounds have a long history in medicinal chemistry, with many derivatives finding clinical use for conditions such as Parkinson's disease and hyperprolactinemia.[1] Their rigid tetracyclic structure provides a fixed conformation that can be systematically modified to probe the pharmacophoric requirements for dopamine receptor interaction. This compound is distinguished from its parent compound, pergolide, by the substitution at the N-6 position of the ergoline ring. While pergolide possesses an N-n-propyl group, this compound features an N-methyl substituent. This seemingly minor modification has been shown to influence the compound's potency and pharmacological profile.

This guide will delve into the synthesis of these compounds, present their biological data in a structured format, and provide detailed experimental protocols to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of this compound and its analogs is the ergoline ring system. Modifications to this scaffold have primarily focused on the N-6 position, the substituent at the C-8 position, and alterations to the ergoline ring itself.

Table 1: Structures of Pergolide and its Analogs, Including this compound

| Compound Name | N-6 Substituent | C-8 Substituent | Other Modifications |

| Pergolide | n-Propyl | -CH₂SCH₃ | - |

| This compound | Methyl | -CH₂SCH₃ | - |

| Pergolide Sulfoxide | n-Propyl | -CH₂S(O)CH₃ | Oxidation of C-8 thioether |

| Pergolide Sulfone | n-Propyl | -CH₂S(O)₂CH₃ | Oxidation of C-8 thioether |

| Despropyl Pergolide | H | -CH₂SCH₃ | Removal of N-6 substituent |

Quantitative Biological Data

The biological activity of this compound and its analogs is primarily characterized by their binding affinities for various dopamine receptor subtypes and their functional effects in vitro and in vivo. The following tables summarize the available quantitative data.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 Receptor ([³H]SCH23390) | D2 Receptor ([³H]Spiperone) | General Dopamine Receptor ([³H]Dopamine) |

| Pergolide | 447[2] | 0.61 (Cabergoline), 0.95 (Lisuride)[2] | 2.5[3] |

| Pergolide Sulfoxide | - | - | 15.5[3] |

| Pergolide Sulfone | - | - | 4.6[3] |

| Despropyl Pergolide | - | - | 58.6[3] |

| Despropyl Pergolide Sulfoxide | - | - | 158.8[3] |

Note: Data for D2 receptor binding of pergolide itself was not explicitly found in the provided search results, but affinities for other ergoline agonists are included for context. A dash (-) indicates that data was not found in the provided search results.

Table 3: In Vivo Effects on Dopamine Metabolites in Rat Striatum

| Compound | Effect on DOPAC Levels | Effect on HVA Levels |

| Pergolide | Decrease[3] | Decrease[3] |

| Pergolide Sulfoxide | Decrease[3] | Decrease[3] |

| Pergolide Sulfone | Decrease[3] | Decrease[3] |

| Despropyl Pergolide | Marginally effective[3] | - |

| Despropyl Pergolide Sulfoxide | Marginally effective[3] | - |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. A dash (-) indicates that data was not found in the provided search results.

Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound and its analogs primarily act as agonists at these receptors, initiating downstream signaling cascades. The following diagram illustrates the canonical signaling pathways activated by dopamine receptor agonists.

Experimental Workflow for Evaluating Dopamine Agonists

The evaluation of novel dopamine agonists like this compound and its derivatives typically follows a standardized workflow, from initial synthesis to in vivo characterization. The following diagram outlines a representative experimental workflow.

References

- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vivo Studies of Ergoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies involving ergoline (B1233604) compounds, a class of molecules with significant therapeutic applications. The structural similarity of the tetracyclic ergoline ring system to neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) allows these compounds to interact with a variety of receptors, leading to a broad spectrum of pharmacological effects.[1][2] This guide details the key signaling pathways affected by ergoline derivatives, provides in-depth experimental protocols for their in vivo evaluation, and presents quantitative data to facilitate comparison and further research.

Core Signaling Pathways of Ergoline Compounds

Ergoline compounds exert their effects primarily by interacting with dopaminergic, serotonergic, and adrenergic receptor systems.[3] Their action can be agonistic, partially agonistic, or antagonistic, depending on the specific compound and the receptor subtype.[4]

Dopaminergic Pathways

Ergoline derivatives are particularly known for their interaction with dopamine D2 receptors, making them crucial in the treatment of Parkinson's disease and hyperprolactinemia.[5][6]

-

Dopamine D1-like Receptor Signaling: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32, which in turn inhibits protein phosphatase-1 (PP1), ultimately modulating neuronal excitability.

-

Dopamine D2-like Receptor Signaling: D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is crucial for the prolactin-lowering effects of many ergoline compounds.[7] D2 receptor activation also promotes the phosphorylation and activation of Akt and the phosphorylation and inactivation of its substrate GSK-3β.

Serotonergic Pathways

Ergoline derivatives interact with various serotonin (5-HT) receptors, contributing to their therapeutic effects in conditions like migraine and mood disorders, but also to some of their side effects.[8]

-

Serotonin 5-HT1A Receptor Signaling: 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] This results in neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins.[10] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Key In Vivo Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vivo effects of ergoline compounds.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to study the neuroprotective and symptomatic effects of anti-Parkinsonian drugs, including ergoline dopamine agonists.[12][13]

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Materials:

-

Adult male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid (0.9% w/v in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic frame

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Dental drill

-

-

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[5] The solution should be prepared fresh and protected from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Injection Site: Unilateral injections are typically made into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).[12][14] Example coordinates for the MFB relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[5]

-

Injection: Drill a small burr hole at the target coordinates. Lower the Hamilton syringe needle to the desired depth and infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[5] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[5]

-

Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and soft food.

-

-

Assessment of Lesion: The extent of the dopamine lesion can be assessed 2-3 weeks post-surgery by apomorphine- or amphetamine-induced rotation tests.[5] Successful lesioning results in contralateral (away from the lesion) rotations in response to dopamine agonists.

Reserpine-Induced Akinesia and Catalepsy Model

This model is used to screen for compounds with potential anti-Parkinsonian activity by assessing their ability to reverse reserpine-induced motor deficits.[15][16]

-

Objective: To induce a state of akinesia (lack of voluntary movement) and catalepsy (failure to correct an imposed posture) by depleting monoamines.

-

Materials:

-

Adult male rodents (rats or mice)

-

Vehicle for reserpine (e.g., 5% glucose solution with a drop of glacial acetic acid)

-

Catalepsy bar or grid

-

Open field arena

-

-

Procedure:

-

Reserpine Administration: Administer reserpine intraperitoneally (i.p.) at a dose of 1-5 mg/kg.[6][16] The onset of motor symptoms typically occurs within 60-90 minutes.[17]

-

Behavioral Assessment:

-

Catalepsy: Place the animal's forepaws on a horizontal bar (e.g., 9 cm high for rats). The time the animal remains in this unnatural posture is measured.

-

Akinesia: Place the animal in an open field arena and measure locomotor activity (e.g., distance traveled, number of line crossings) over a set period.

-

-

-

Drug Testing: The test ergoline compound is administered after the full development of reserpine-induced motor deficits, and the reversal of catalepsy and akinesia is quantified.

Prolactin Secretion Inhibition Assay in Rats

This in vivo assay is used to determine the potency and duration of action of dopamine agonists on prolactin secretion.[11][18]

-

Objective: To measure the reduction in serum prolactin levels following the administration of an ergoline compound.

-

Materials:

-

Adult female rats (often ovariectomized and estrogen-primed to induce hyperprolactinemia, or male rats)

-

Test ergoline compound

-

Vehicle for the compound

-

Anesthetic for blood collection

-

Blood collection tubes (e.g., heparinized or EDTA tubes)

-

Centrifuge

-

Rat prolactin ELISA kit

-

-

Procedure:

-

Animal Model: Hyperprolactinemia can be induced in female rats by treatment with estrogen or by using a model of reserpine-induced hyperprolactinemia.[15] Normal male rats can also be used.

-

Drug Administration: Administer the ergoline compound at various doses via the desired route (e.g., oral gavage, subcutaneous injection).[15]

-

Blood Sampling: Collect blood samples at different time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).[1] Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Prolactin Measurement: Quantify the prolactin concentration in the plasma samples using a rat-specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of prolactin secretion at each dose and time point compared to vehicle-treated controls.

Quantitative Data of In Vivo Ergoline Studies

The following tables summarize quantitative data from various in vivo studies on prominent ergoline compounds.

Table 1: In Vivo Potency of Ergoline Compounds in Prolactin Inhibition

| Compound | Animal Model | Dose | Route | Effect | Reference |

| Bromocriptine (B1667881) | Hyperprolactinemic women | 2.5 mg | Oral | Significant decrease in serum prolactin | [19] |

| Cabergoline (B1668192) | Hyperprolactinemic women | 0.125-1.0 mg twice weekly | Oral | Dose-dependent normalization of prolactin in up to 95% of patients | [20] |

| Cabergoline | Estrogen-induced pituitary tumors in rats | 0.6 mg/kg | Oral | Significant inhibition of serum prolactin for 6 days | [13] |

| Lisuride (B125695) | Reserpine-treated female rats | 0.05 mg/kg | s.c./Oral | Significant inhibition of hyperprolactinemia | [15] |

| Pergolide (B1684310) | Horses with PPID | 2 µg/kg | Oral | >50% reduction in basal ACTH | [21] |

| Ergocornine | Adult female rats | 0.25-1.0 mg | Not specified | Marked lowering of serum prolactin for 24 hours at higher doses | [1] |

| Ergocristine | Adult female rats | 0.25-1.0 mg | Not specified | Marked lowering of serum prolactin for 24 hours at higher doses | [1] |

Table 2: In Vivo Effects of Ergoline Compounds in Models of Parkinson's Disease

| Compound | Animal Model | Dose | Route | Effect | Reference |

| Lisuride | 6-OHDA lesioned rats | Not specified | Infusion | Increased duration of levodopa (B1675098) action by ~90% | [22] |

| Lisuride | Mice | 0.01-4 mg/kg | s.c. | Potent acute effects on motor activity and rearing | [4] |

| Pergolide | 6-OHDA lesioned rats | Not specified | Not specified | Potentiation of contralateral rotations | [12] |

Table 3: In Vivo Effects of Ergoline Compounds in Other Models

| Compound | Animal Model/Condition | Dose | Route | Effect | Reference |

| Ergotamine | Migraine patients | Not specified | Not specified | Relief of ergotamine-induced arterial contractions | [9] |

| Dihydroergotamine (B1670595) | Common migraine patients | 10 mg/day | Oral | Prophylactic effect on recurrent headache | [23] |

| Lisuride | Mice | 0.05-4 mg/kg | Not specified | Stimulated head-twitch responses | [24] |

| Bromocriptine | hCG-overproducing female mice | Not specified | Not specified | Reversed hyperprolactinemia | [25] |

Experimental Workflows

The following diagrams illustrate typical workflows for in vivo pharmacological studies.

General In Vivo Pharmacodynamic Study Workflow

This workflow outlines the key steps in assessing the effect of a test compound in an animal model of disease.

In Vivo Microdialysis Experimental Workflow

This workflow details the procedure for measuring neurotransmitter levels in the brain of a freely moving animal following drug administration.

References

- 1. Inhibition of prolactin secretion by ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lergotrile and lisuride: in vivo dopaminergic agonists which do not stimulate the presynaptic dopamine autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and relative bioavailability of cabergoline tablets vs solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 7. Effects of cabergoline and dimethylcabergoline on the sexual behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Nitroglycerin for ergotism. Experimental studies in vitro and in migraine patients and treatment of an overt case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic properties of pergolide mesylate following long-term administration to horses with pituitary pars intermedia dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between inhibitory effect on prolactin secretion and antitumor activity of new ergoline compounds on DMBA-induced tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro and in vivo evaluation of dopaminergic ergoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased circulating levels of bromocriptine after vaginal compared with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 8 alpha-ergolines with inhibitory and stimulatory effects on prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of prolactin secretion by ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dose-dependent suppression of serum prolactin by cabergoline in hyperprolactinaemia: a placebo controlled, double blind, multicentre study. European Multicentre Cabergoline Dose-finding Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of pergolide treatment on insulin dysregulation in horses and ponies with pituitary pars intermedia dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Continuous lisuride effects on central dopaminergic mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ergot derivatives in the prophylaxis of migraine: a multicentric study with a timed-release dihydroergotamine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Short-Term Pharmacological Suppression of the Hyperprolactinemia of Infertile hCG-Overproducing Female Mice Persistently Restores Their Fertility - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Targets of LY 116467

Notice to the Reader: Comprehensive searches for the compound "LY 116467" have not yielded any specific information regarding its cellular targets, mechanism of action, or associated experimental data in publicly available scientific literature and databases. The identifier may be incorrect, represent an internal compound designation not disclosed to the public, or refer to a compound that was not pursued in clinical or academic research.

Consequently, the following guide is a template demonstrating the requested format and depth of analysis, which would be populated with specific data should information on "this compound" become available.

Executive Summary

This document would typically provide a high-level overview of this compound, its primary cellular target(s), its mechanism of action, and its potential therapeutic applications. It would summarize the key findings from binding assays, cellular functional assays, and signaling pathway analyses.

Primary Cellular Target(s) and Binding Affinity

This section would detail the primary molecular targets of this compound. Quantitative data on binding affinity would be presented to illustrate the compound's potency and selectivity.

Table 1: Binding Affinity of this compound for Primary Cellular Targets

| Target | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Source |

| Target A | Radioligand Binding | [3H]-Ligand X | Value | Value | [Citation] |

| Target B | Fluorescence Polarization | Fluorescent Probe Y | Value | Value | [Citation] |

| Off-Target C | Enzymatic Assay | Substrate Z | Value | Value | [Citation] |

Mechanism of Action

Here, the molecular mechanism by which this compound exerts its effects on its cellular target(s) would be described. This would include whether it acts as an inhibitor, activator, agonist, or antagonist.

Signaling Pathway Analysis

The downstream effects of this compound on cellular signaling pathways would be elucidated. This would involve a description of how target modulation by the compound leads to changes in cellular function.

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize the cellular targets and mechanism of action of this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand (e.g., [3H]-ligand).

-

Unlabeled this compound at various concentrations.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

Western Blot Analysis for Phosphorylated Proteins

-

Objective: To assess the effect of this compound on the phosphorylation state of downstream signaling proteins.

-

Materials:

-

Cells treated with this compound or vehicle.

-

Lysis buffer.

-

Primary antibodies against total and phosphorylated forms of the protein of interest.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect chemiluminescence to visualize protein bands.

-

Cellular Effects

This section would describe the phenotypic consequences of this compound treatment on cells, linking the molecular mechanism to cellular outcomes.

Table 2: Cellular Effects of this compound

| Cellular Process | Assay Type | Cell Line | Effect (e.g., EC50, GI50) | Source |

| Cell Proliferation | MTT/CellTiter-Glo | Cancer Cell Line A | Value (µM) | [Citation] |

| Apoptosis | Annexin V/PI Staining | Cancer Cell Line B | % Apoptotic Cells | [Citation] |

| Cell Cycle Arrest | Flow Cytometry | Normal Cell Line C | % Cells in G1/S/G2 | [Citation] |

Conclusion

Methodological & Application

Application Notes and Protocols for In Vivo Dopamine Agonist Studies Using LY 116467 (with Cabergoline as a Representative Ergoline D2 Agonist)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 116467 is an ergoline (B1233604) derivative that acts as a potent agonist at dopamine (B1211576) D2-like receptors. Due to the limited availability of specific in vivo protocols for this compound in the public domain, this document provides detailed application notes and experimental protocols based on the well-characterized and structurally related ergoline dopamine D2 agonist, cabergoline (B1668192). These protocols are designed for preclinical in vivo studies to assess the dopamine agonist activity of compounds like this compound. The primary assays described are the induction of rotational behavior in a rat model of Parkinson's disease and the inhibition of prolactin secretion.

Cabergoline is a long-acting dopamine D2 receptor agonist with a high affinity for D2 receptors.[1] Stimulation of these receptors in the nigrostriatal pathway is associated with improvements in coordinated muscle activity, while activation in the pituitary gland leads to the inhibition of prolactin secretion.[1]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity (Ki) of Cabergoline

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 0.61[2] |

| Dopamine D3 | 1.27[2] |

Table 2: In Vivo Dose-Response Data for Cabergoline in Rats

| In Vivo Assay | Species | Dose | Route of Administration | Observed Effect |

| Inhibition of Prolactin Secretion | Fischer 344 Rats | 0.6 mg/kg | Oral | Significant inhibition of serum prolactin levels for 6 days.[3] |

| Induction of Stereotyped/Rotational Behavior | Rats | 2.0 mg/kg | Subcutaneous | Slight induction of stereotyped behavior.[4] |

Signaling Pathway

Activation of the dopamine D2 receptor by an agonist like this compound or cabergoline initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also modulate other effectors, such as ion channels.

Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Assessment of Rotational Behavior in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol is used to evaluate the in vivo efficacy of dopamine agonists by measuring drug-induced rotational (circling) behavior in rats with unilateral lesions of the nigrostriatal dopamine system.[5]

Experimental Workflow

Workflow for Rotational Behavior Assay.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

6-hydroxydopamine (6-OHDA)

-

Ascorbic acid-saline (0.02% w/v)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Rotometry chambers with automated recording system

-

This compound (or representative compound) and vehicle

Procedure:

-

Unilateral 6-OHDA Lesioning:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Prepare a fresh solution of 6-OHDA in cold ascorbic acid-saline.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere.

-

Allow the animals to recover for 2-3 weeks to allow for the development of dopamine receptor supersensitivity on the lesioned side.

-

-

Drug Administration and Behavioral Recording:

-

Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

-

Immediately after injection, place the rat in the rotometry chamber.

-

Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a predetermined period (e.g., 90 minutes).

-

-

Data Analysis:

-

Calculate the net contralateral rotations per minute for each animal.

-

Compare the mean net rotations between the drug-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

Inhibition of Prolactin Secretion in Rats

This protocol assesses the in vivo potency of dopamine agonists to inhibit the secretion of prolactin from the anterior pituitary gland.

Experimental Workflow

Workflow for Prolactin Inhibition Assay.

Materials:

-

Female or male rats (species as per study design, e.g., Fischer 344)

-

This compound (or representative compound) and vehicle

-

Blood collection supplies (e.g., tubes, needles)

-

Centrifuge

-

Rat Prolactin ELISA kit

Procedure:

-

Animal Dosing:

-

Acclimatize rats to the experimental conditions.

-

Administer a single dose of this compound or vehicle control via the desired route.

-

-

Blood Collection:

-

At specified time points after dosing (e.g., 1, 2, 4, 6, 24 hours), collect blood samples from the tail vein, saphenous vein, or via terminal cardiac puncture under anesthesia.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Prolactin Measurement:

-

Store serum samples at -80°C until analysis.

-

Quantify the concentration of prolactin in the serum samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean serum prolactin concentrations for each treatment group at each time point.

-

Analyze the data for statistically significant differences between the drug-treated groups and the vehicle control group.

-

Conclusion

The protocols outlined in this document provide a framework for the in vivo characterization of the dopamine agonist properties of this compound, using the well-documented activities of cabergoline as a guide. These assays are fundamental in preclinical drug development for assessing the potency and efficacy of novel dopamine D2 receptor agonists for potential therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia. Researchers should optimize these protocols based on the specific physicochemical and pharmacokinetic properties of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdbneuro.com [mdbneuro.com]

Application Notes: Cell-Based Assays for Efficacy Testing of LY 116467

Introduction

The evaluation of novel therapeutic compounds is a cornerstone of drug discovery and development. In vitro cell culture assays are fundamental tools for determining the efficacy and mechanism of action of potential drug candidates like LY 116467. These assays provide critical data on a compound's ability to inhibit cell growth, induce cell death, and modulate specific cellular signaling pathways. This document provides detailed protocols for a panel of standard cell-based assays to quantitatively assess the anti-cancer properties of this compound. The following protocols for cell viability, apoptosis, and signaling pathway analysis are designed to be broadly applicable for characterizing the efficacy of therapeutic compounds.

Cell Viability and Cytotoxicity Assay

Cell viability assays are used to measure the number of healthy, metabolically active cells after exposure to a test compound.[1] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%, is a key parameter derived from these assays to quantify a compound's potency.[2] The MTT assay is a widely used colorimetric method for this purpose.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan (B1609692) product.[4] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[4]

Protocol: MTT Cell Viability Assay

Materials:

-

Target cancer cell lines

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][5]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4]

-